

Fluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluoroiodomethane**

Cat. No.: **B1339756**

[Get Quote](#)

An in-depth exploration of the chemical properties, synthesis, and applications of **fluoroiodomethane** (CH_2FI), a key reagent in modern medicinal chemistry and radiolabeling.

Core Chemical Identifiers and Properties

Fluoroiodomethane (CH_2FI) is a halomethane derivative that has garnered significant attention as a versatile reagent for the introduction of the fluoromethyl group ($-\text{CH}_2\text{F}$) into organic molecules. Its unique combination of a fluorine and an iodine atom on the same carbon center imparts distinct reactivity, making it a valuable tool in organic synthesis and particularly in the development of radiopharmaceuticals.

This guide provides a comprehensive overview of **fluoroiodomethane**, including its chemical identifiers, physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

Table 1: Chemical Identifiers for Fluoroiodomethane

Identifier Type	Value
CAS Number	373-53-5
Molecular Formula	CH ₂ FI
IUPAC Name	fluoro(iodo)methane
Synonyms	Fluoromethyl iodide, Fluoro-iodo-methane
InChI	InChI=1S/CH ₂ FI/c2-1-3/h1H2
InChIKey	XGVXNTVBGYLJIR-UHFFFAOYSA-N
Canonical SMILES	FCI
PubChem CID	13981373
ChemSpider ID	10329326
ECHA InfoCard	100.201.539
UNII	F4DZ382EN9

Table 2: Physicochemical Properties of Fluoroiodomethane

Property	Value
Molar Mass	159.93 g/mol
Appearance	Colorless liquid
Boiling Point	53.4 °C (128.1 °F; 326.5 K)
Density	2.307 g/cm ³
Refractive Index	1.483

Experimental Protocols

Synthesis of Fluoroiodomethane

Fluoroiodomethane can be synthesized through the fluorination of methylene iodide. A common laboratory-scale procedure involves the reaction of chlorofluoromethane with sodium iodide in acetone.

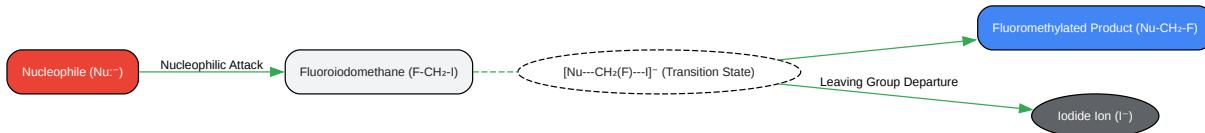
Experimental Protocol: Synthesis from Chlorofluoromethane

- In a 1000 mL three-necked flask, dissolve 600 mL of acetone.
- Bubble chlorofluoromethane (CH_2FCl) gas through the acetone solution for approximately 2.5 hours.
- To confirm the concentration of CH_2FCl , take a 1 mL aliquot of the acetone solution and add 100 μL of trifluorotoluene as an internal standard. The target is approximately 1.26 mol of CH_2FCl .
- Add 1.50 mol (225 g) of sodium iodide (NaI) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the reaction at 50 °C for three days.
- After the reaction is complete, transfer the acetone solution to a 2000 mL separatory funnel containing 1000 mL of water.
- The solution will separate into layers. Collect the lower, brown, organic layer.
- Wash the organic layer with a saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to remove unreacted iodine, followed by three washes with water.
- The resulting colorless, transparent liquid is **fluoroiodomethane**, which can be used in subsequent steps without further purification.

Synthesis of $[^{18}\text{F}]$ Fluoroiodomethane for Radiopharmaceuticals

A crucial application of **fluoroiodomethane** is in the synthesis of ^{18}F -labeled radiotracers for Positron Emission Tomography (PET). The synthesis involves a nucleophilic substitution reaction on diiodomethane using $[^{18}\text{F}]$ fluoride.

Experimental Protocol: Synthesis of $[^{18}\text{F}]\text{Fluoroiodomethane}$

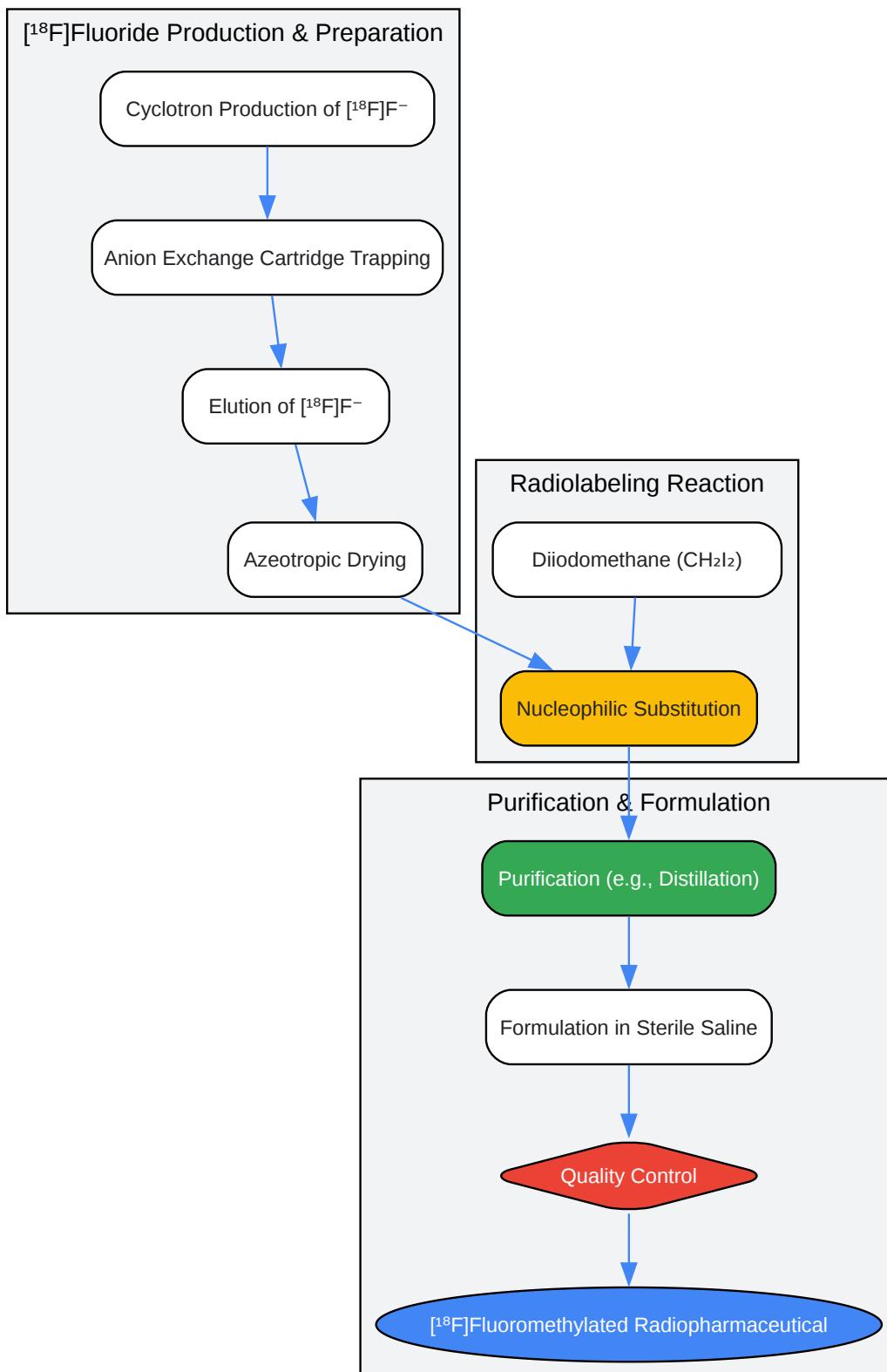

- $[^{18}\text{F}]\text{Fluoride}$ is produced in a cyclotron and trapped on an anion exchange cartridge.
- The $[^{18}\text{F}]\text{fluoride}$ is eluted from the cartridge into a reaction vessel.
- The solvent is removed by azeotropic distillation.
- Diiodomethane (CH_2I_2) is added to the dried $[^{18}\text{F}]\text{fluoride}$.
- The reaction mixture is heated to facilitate the nucleophilic substitution of one iodine atom with $[^{18}\text{F}]\text{fluoride}$.
- The resulting $[^{18}\text{F}]\text{fluoroiodomethane}$ is purified, typically by distillation or gas chromatography. The entire synthesis and purification process is rapid, often completed within 15 minutes, to minimize radioactive decay.

Reaction Mechanisms and Applications

Fluoroiodomethane is a versatile reagent for monofluoromethylation, a key strategy in drug design to modulate the physicochemical and biological properties of molecules. It can participate in a variety of reactions, including nucleophilic substitutions and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Monofluoromethylation

The carbon atom in **fluoroiodomethane** is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This $\text{S}_{\text{n}}2$ reaction is a common method for introducing the fluoromethyl group onto heteroatoms.


[Click to download full resolution via product page](#)

Caption: S_n2 mechanism for nucleophilic monofluoromethylation.

This reaction is effective with a range of nucleophiles, including amines, carboxylic acids, thiols, and phenoxides, producing the corresponding fluoromethylated derivatives with varying yields.

Experimental Workflow for Radiopharmaceutical Synthesis

The synthesis of ¹⁸F-labeled radiopharmaceuticals using [¹⁸F]fluoroiodomethane typically follows a multi-step automated process to ensure safety and efficiency.

[Click to download full resolution via product page](#)

Caption: Automated workflow for $[^{18}\text{F}]$ radiopharmaceutical synthesis.

This streamlined workflow is essential for producing radiotracers with high radiochemical purity and specific activity, which are critical for high

- To cite this document: BenchChem. [Fluoriodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339756#fluoriodomethane-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com